1-乙基-3-甲基-1H-吡唑-5-甲酰肼

描述

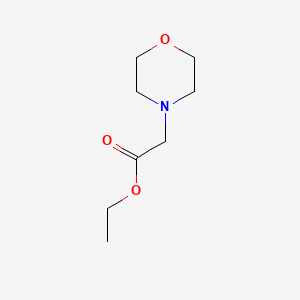

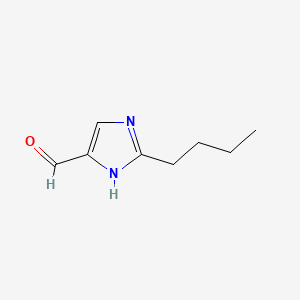

The compound "1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods, such as the 3+2 cyclocondensation reaction, which is a common strategy for constructing the pyrazole ring . For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, other pyrazole derivatives have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These structures are typically stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . The crystallographic data provide detailed insights into the geometry and conformation of the molecules, which are essential for understanding their properties and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic derivatives. For example, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new compounds with unexpected behaviors in their reactions . The reactivity of these compounds can be influenced by the planarity of substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, IR, and mass spectrometry are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), provide additional insights into the electronic structure, such as the frontier molecular orbitals, which are important for predicting the reactivity and stability of the molecules . The solvation energy and stability in different media can also be assessed through computational studies .

科学研究应用

振动光谱和分子动力学

Pillai 等人(2017 年)的一项研究对类似的吡唑衍生物进行了广泛的量子化学研究。他们分析了它的 FT-IR 和 FT-拉曼光谱,以及分子动力学模拟和分子对接研究。他们的发现突出了吡唑衍生物在工业和生物背景下的重要性,包括它们在非线性光学中的潜力,因为它们的高一阶超极化率与尿素等标准 NLO 材料相当 (Pillai 等人,2017)。

合成和表征以进行抗菌评估

Aly(2016 年)的一项研究涉及合成基于噻吩并[3,2-c]吡唑衍生物的杂环化合物以进行抗菌评估。关键中间体 5-氨基-3-甲基-1-苯基-1H-噻吩并[3,2-c]吡唑-6-甲酰肼对各种微生物表现出中度至高的抗菌活性 (Aly,2016)。

合成抗肿瘤剂

Nassar 等人(2015 年)概述了一种合成 5-氨基-1-甲苯磺酰基-1H-吡唑-4-羧酸乙酯的有效方法。所得的吡唑在小鼠肿瘤模型癌细胞系中表现出显着的效果,突出了它们作为抗肿瘤剂的潜力 (Nassar 等人,2015)。

腐蚀防护

Paul 等人(2020 年)研究了合成的吡唑衍生物,包括一种甲酰肼化合物,对低碳钢的腐蚀防护行为。他们发现这些化合物显示出很高的抑制效率,并且可以是工业应用中腐蚀防护的潜在抑制剂 (Paul 等人,2020)。

抗菌活性

Ningaiah 等人(2014 年)合成了一系列新的恶二唑、吡唑和异恶唑衍生物,包括甲酰肼化合物,并评估了它们的抗菌活性。一些化合物表现出有效的抗菌性能,表明它们在开发新的抗菌剂方面的潜在应用 (Ningaiah 等人,2014)。

合成用于分子建模研究

Karrouchi 等人(2021 年)合成并表征了一种吡唑甲酰肼衍生物,用于分子对接研究。他们的研究表明,此类化合物可以设计为潜在的抗糖尿病剂,突出了吡唑衍生物在药物化学中的多功能性 (Karrouchi 等人,2021)。

安全和危害

未来方向

While specific future directions for 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide are not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrazole-5-carboxamide derivatives have shown potential as fungicidal and insecticidal agents . This suggests that 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds could be further explored for similar applications.

属性

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-8)4-5(2)10-11/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWPMBDWDUKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372520 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide | |

CAS RN |

263016-17-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。